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Abstract
Elabela (ELA), also known as Apela or Toddler, is a recently identified peptide hormone that,

along with apelin, serves as an endogenous ligand for the G protein-coupled Apelin Receptor

(APJ). Initially discovered for its critical role in embryonic heart development, the ELA-APJ

signaling axis is now recognized as a key regulator in a multitude of physiological and

pathophysiological processes in adults, particularly within the cardiovascular system.[1][2][3]

ELA signaling is implicated in vasculogenesis, angiogenesis, regulation of blood pressure,

cardiac contractility, and fluid homeostasis.[1][3] Its dysregulation has been linked to conditions

such as preeclampsia, pulmonary hypertension, and heart failure.[1][4] This guide provides a

comprehensive overview of the Elabela signaling pathway in human cells, detailing its core

components, downstream effectors, and associated quantitative data, along with

methodologies for its experimental investigation.

The Core Elabela-APJ Signaling Cascade
The Elabela signaling pathway is initiated by the binding of ELA peptides (e.g., ELA-32, ELA-

21) to the APJ receptor, a class A GPCR.[2][5] This interaction triggers a conformational
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change in the receptor, leading to the activation of two principal downstream signaling

branches: a G-protein-dependent pathway and a β-arrestin-dependent pathway.[6][7]

G-Protein-Dependent Signaling: Upon ELA binding, the APJ receptor primarily couples to

inhibitory G-proteins of the Gαi subfamily.[1][6] This coupling leads to the inhibition of adenylyl

cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8] The pathway

can also couple to Gq proteins, though this appears to be a weaker effect, potentially leading to

intracellular calcium mobilization.[7][9]

β-Arrestin-Dependent Signaling: ELA is a potent inducer of β-arrestin 1 and 2 recruitment to the

APJ receptor.[6][10] This interaction not only mediates receptor desensitization and

internalization but also initiates a distinct wave of G-protein-independent signaling.[1][6] The

recruitment of β-arrestin acts as a scaffold for various signaling proteins, including components

of the MAPK/ERK pathway.

Key Downstream Effectors: Both the G-protein and β-arrestin pathways converge on the

activation of critical downstream kinase cascades:

PI3K/AKT Pathway: Activation of this pathway is crucial for many of the cellular responses to

ELA, including cell proliferation, survival, and angiogenesis.[11][12][13] ELA signaling

promotes the phosphorylation and activation of AKT, which in turn modulates downstream

targets like the mammalian target of rapamycin (mTOR).[11][13]

MAPK/ERK Pathway: The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2

(ERK1/2) is a hallmark of ELA-APJ activation.[6][8][11] This pathway is integral to ELA's role

in regulating cell proliferation, differentiation, and migration, particularly in endothelial and

trophoblast cells.[14][15]

The interplay between these pathways dictates the specific cellular response to Elabela, with

evidence suggesting that different ELA isoforms may exhibit biased agonism, preferentially

activating one pathway over the other.[6]
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Caption: Core Elabela (ELA) Signaling Pathway.
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Quantitative Data on ELA-APJ Signaling
Quantitative analysis of ligand-receptor interactions and downstream signaling provides critical

insights for drug development. The following tables summarize key reported values for ELA

signaling in human or reconstituted mammalian cell systems.

Table 1: Activation of Downstream Signaling Pathways
by ELA

Cell Line Assay Ligand EC₅₀ (nM) Reference

CHO-hAPJ cAMP Inhibition ELA 11.1 [8]

CHO-hAPJ
ERK1/2

Phosphorylation
ELA 14.3 [8]

CHO-APJ cAMP Inhibition ELA-32 ~0.1 - 1 [16]

CHO-APJ cAMP Inhibition ELA-21 ~0.1 - 1 [16]

CHO-APJ cAMP Inhibition ELA-11 ~0.1 - 1 [16]

CHO-hAPJ: Chinese Hamster Ovary cells overexpressing human APJ.

Table 2: Receptor Binding Affinities of ELA Isoforms
Tissue/Cell
Source

Ligand Kᵢ (nM)
pKᵢ (mean ±
SEM)

Reference

HEK293-APJ Elabela-32 1.343 - [7]

HEK293-APJ Elabela-21 4.364 - [7]

Human Left

Ventricle
ELA-32 - 9.59 ± 0.08 [16]

Human Left

Ventricle
ELA-21 - 8.52 ± 0.11 [16]

Human Left

Ventricle
ELA-11 - 7.85 ± 0.05 [16]
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Kᵢ: Inhibition constant, a measure of binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.

Detailed Experimental Protocols
Reproducible and robust experimental data are foundational to research and development.

Below are detailed methodologies for key assays used to characterize the Elabela signaling

pathway.

Cell Culture and Transfection
Cell Lines: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are

commonly used.[6][7]

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin

(100 µg/mL).[6]

Culture Conditions: Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[6]

Transfection: For stable or transient expression of the human APJ receptor, transfect cells

using a suitable reagent like Lipofectamine 2000, following the manufacturer's instructions.

For stable cell lines, culture in a selection medium containing an appropriate antibiotic (e.g.,

G418 at 0.5 mg/mL) following transfection.[6]

Radioligand Competition Binding Assay
This assay measures the affinity of ELA for the APJ receptor by assessing its ability to compete

with a radiolabeled ligand.

Membrane Preparation: Harvest HEK293 cells transiently or stably expressing the APJ

receptor. Homogenize the cells in a cold buffer (e.g., 50 mM HEPES, 1 mM MgCl₂, 1 mM

CaCl₂) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the

binding assay buffer.[7]

Assay Setup: In a 96-well plate, combine the cell membrane preparation with a constant

concentration of a radiolabeled apelin peptide (e.g., [¹²⁵I]-apelin-13).[7]
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Competition: Add increasing concentrations of unlabeled ELA peptides (or other test

compounds).

Incubation: Incubate the mixture at 30°C for 2 hours to allow binding to reach equilibrium.[7]

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter

plate, followed by washing with ice-cold buffer.

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Calculate the IC₅₀ value, and subsequently the Kᵢ value, using non-linear

regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)
This method quantifies the activation of the ERK signaling pathway by detecting the

phosphorylated form of ERK1/2.

Cell Stimulation: Plate APJ-expressing cells and serum-starve them overnight to reduce

basal signaling. Stimulate the cells with various concentrations of ELA (e.g., 0.01–1,000 nM)

for a defined period (e.g., 5 or 15 minutes).[6]

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-

polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose

membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20

(TBST).
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Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-

ERK).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Following another wash, apply an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a digital imaging system.

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to

normalize for protein loading.

Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[6]
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Experimental Workflow for ERK1/2 Phosphorylation Assay
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Caption: Workflow for ERK1/2 Phosphorylation Assay.
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β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the

interaction between the APJ receptor and β-arrestin in real-time in live cells.

Plasmid Constructs: Generate expression plasmids where the APJ receptor is fused to a

BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g.,

Venus or GFP).[6]

Co-transfection: Co-transfect HEK293 cells with the APJ-Rluc and β-arrestin-Venus

constructs.

Assay Preparation: Replate the transfected cells into a white, clear-bottom 96-well plate.

Ligand Stimulation: Add the luciferase substrate (e.g., coelenterazine h) to the cells.

Measure the baseline BRET signal. Then, add varying concentrations of ELA peptides.[6]

Signal Detection: Measure the light emission at two wavelengths corresponding to the donor

and acceptor fluorophores using a plate reader capable of BRET measurements. The

measurements can be taken kinetically over time (e.g., 20-30 minutes) or as an endpoint

reading.[6][7]

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor

emission. The net BRET is the ratio in the presence of the ligand minus the ratio in the

absence of the ligand. Plot the net BRET ratio against the ligand concentration to generate

dose-response curves and determine EC₅₀ values.[7]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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